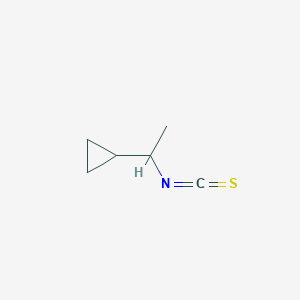

(1-Isothiocyanatoethyl)cyclopropane

描述

Structure

3D Structure

属性

IUPAC Name |

1-isothiocyanatoethylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-5(7-4-8)6-2-3-6/h5-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMNTRVXFPBRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclopropane Bearing Isothiocyanates

Strategies for Cyclopropane (B1198618) Ring Construction

The primary approaches to forming the three-membered ring involve cycloaddition reactions where a two-carbon unit (an alkene) reacts with a one-carbon unit (a carbene or its equivalent). fiveable.me

Carbenes are neutral, divalent carbon species that are highly reactive and readily add to alkenes to form cyclopropanes in a single, stereospecific step. openstax.org This means the stereochemistry of the starting alkene is preserved in the cyclopropane product. libretexts.org

One of the most versatile methods for generating carbenes for cyclopropanation involves the decomposition of diazo compounds, catalyzed by transition metals. nih.govresearchgate.net Diazo compounds, such as ethyl diazoacetate, react with metal catalysts to form transient metal-carbene complexes. thieme-connect.de This intermediate then transfers the carbene fragment to an alkene. wikipedia.org

The mechanism involves the attack of the diazo compound on the metal catalyst, leading to the expulsion of stable nitrogen gas (N₂) and the formation of a metal carbene. wikipedia.org This reactive species then adds to the double bond of an alkene in a concerted fashion to yield the cyclopropane. wikipedia.org A wide range of transition metals can be used, with copper and rhodium complexes being particularly common and effective. nih.govwikipedia.org For instance, rhodium carboxylate complexes are well-known for catalyzing the cyclopropanation of a broad array of olefins with diazocarbonyl compounds. wikipedia.org

| Catalyst Type | Common Examples | Diazo Precursor | Key Features |

| Rhodium(II) Complexes | Dirhodium tetraacetate [Rh₂(OAc)₄] | Ethyl diazoacetate | High efficiency, broad olefin scope. wikipedia.org |

| Copper Complexes | Copper powder, Copper(I) salts | Diazomethane, Diazoesters | Historically significant, cost-effective. wikipedia.orgacs.org |

| Iron Complexes | Iron(II) chloride [FeCl₂] | Aliphatic aldehydes | Utilizes non-stabilized carbenes. nih.govnih.gov |

The choice of catalyst and ligands can influence the reaction's selectivity, including enantioselectivity for creating chiral cyclopropanes. nih.gov While highly effective, the potentially explosive and toxic nature of diazo compounds necessitates careful handling. masterorganicchemistry.comrsc.org

A safer and widely used alternative to methods involving free carbenes is the Simmons-Smith reaction. openstax.orgmasterorganicchemistry.com This reaction employs an organozinc carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. openstax.orglibretexts.orgthermofisher.com This carbenoid is less reactive than a free carbene, leading to higher chemoselectivity. fiveable.me

The reaction is stereospecific, meaning the geometry of the alkene is retained in the final cyclopropane product. wikipedia.orgyoutube.com For example, a cis-alkene will yield a cis-disubstituted cyclopropane. openstax.org The Simmons-Smith reaction is known for its broad functional group tolerance and is often preferred for complex molecule synthesis. fiveable.metcichemicals.com

Several modifications have enhanced the utility of the original protocol:

Furukawa Modification: Uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often leading to increased reactivity and better yields. mdpi.comwikipedia.orgtcichemicals.com

Charette Modification: Employs readily available and often chiral ligands to achieve asymmetric cyclopropanation.

Shi Modification: Utilizes a catalytic amount of a zinc salt with a stoichiometric amount of an organoaluminum or organoboron reagent.

| Reagent System | Description | Key Advantages |

| Classic Simmons-Smith | CH₂I₂ + Zn(Cu) | Good functional group tolerance, stereospecific. fiveable.metcichemicals.com |

| Furukawa Reagent | CH₂I₂ + Et₂Zn | Increased reactivity, often better yields. mdpi.comwikipedia.org |

Donor-acceptor (DA) cyclopropanes are characterized by having both an electron-donating group and an electron-accepting group attached to the three-membered ring. This substitution pattern makes them valuable synthetic intermediates for a wide range of transformations, including various cycloaddition and ring-opening reactions. nih.govthieme-connect.de

The synthesis of donor-acceptor cyclopropanes can be efficiently achieved through the copper-catalyzed reaction of a vinyl- or aryldiazoacetate (the carbene precursor) with an enol ether or other electron-rich alkene. The copper catalyst facilitates the decomposition of the diazo compound and subsequent addition of the resulting carbenoid to the alkene. acs.org This method allows for the construction of highly functionalized cyclopropanes that can serve as versatile building blocks in organic synthesis. acs.org

The Kulinkovich reaction provides a distinct route to cyclopropanols from the reaction of esters with Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide. organic-chemistry.orgwikipedia.org The generally accepted mechanism involves the formation of a titanacyclopropane intermediate from the reaction of the titanium alkoxide with two equivalents of the Grignard reagent. wikipedia.orgnrochemistry.com This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol (B106826) product after workup. organic-chemistry.org

While this method directly produces cyclopropanols, these can be chemically modified to introduce other functional groups. A variation, known as the aza-Kulinkovich reaction, uses amides or nitriles as substrates to produce cyclopropylamines, which are direct precursors to isothiocyanates. acsgcipr.org

Radical/Polar Crossover Processes and Transition Metal-Catalyzed Coupling Reactions

Modern synthetic chemistry offers powerful tools for the construction of substituted cyclopropane rings, which form the core of the target molecule.

Radical/Polar Crossover Processes

Photoredox-mediated radical/polar crossover (RPC) annulation presents a robust strategy for forming cyclopropane rings under mild conditions. nih.govchemrxiv.org This process typically involves the photoredox-generated radical addition to an alkene. The resulting radical adduct can then undergo a single-electron reduction to form an anion, which subsequently engages in an intramolecular 3-exo-tet ring closure to yield the cyclopropane. nih.govcbijournal.com A key advantage of this approach is its modularity, allowing different components of the final molecule to be introduced from separate reaction partners. nih.gov

Another manifestation of this principle is the photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade. In this approach, radicals generated from aliphatic carboxylic acids add to alkenes bearing an appended alkyl chloride. Reductive termination of the resulting adduct generates a carbanion that is trapped in an intramolecular alkylation to forge the cyclopropane ring. nih.gov These reactions exhibit high functional group tolerance and often proceed with good diastereoselectivity. nih.gov

| Radical Precursor | Alkene Substrate | Photocatalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Aliphatic Carboxylic Acid | Alkene with Chloroalkyl Group | Organic Photocatalyst, Visible Light | Functionalized Cyclopropane | High | nih.gov |

| Iodomethylsilicate | α-CF₃-substituted Alkenes | Photoredox Catalyst | Trifluoromethylated Cyclopropane | Not specified | nih.gov |

| Photocatalytically Generated Radical | Homoallylic Tosylate | Visible Light | 1,1-Disubstituted Cyclopropane | Good | cbijournal.com |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis and provides numerous pathways to cyclopropanes. Catalysts based on palladium, rhodium, cobalt, and iron are widely used. purdue.edunih.gov

Palladium-catalyzed cross-coupling reactions, for instance, can couple aryl bromides or triflates with cyclopropylmagnesium bromide to produce aryl cyclopropanes. cbijournal.com A significant area of research involves the catalytic transfer of carbene fragments from diazo compounds to alkenes. Rhodium(II) complexes, in particular, are highly effective for the cyclopropanation of alkenes with α-alkyl-α-diazoesters. cbijournal.com Iron and cobalt complexes have also emerged as effective, more sustainable alternatives for catalyzing cyclopropanation reactions, capable of accessing nonstabilized carbenes from gem-dihaloalkanes. purdue.edunih.gov These methods often display broad substrate scope and functional group compatibility. rsc.org

| Catalyst System | Coupling Partners | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Palladium | Aryl Bromide + Cyclopropylmagnesium Bromide | Aryl-substituted Cyclopropane | Good yields | cbijournal.com |

| Rhodium(II) Carboxylate | Alkene + Diazoester | Ester-substituted Cyclopropane | High efficiency, high diastereoselectivity | cbijournal.com |

| Cobalt-pyridinediimine (PDI) | Alkene + gem-Dichloroalkane | Nonstabilized Cyclopropane | Complimentary to Simmons-Smith | purdue.edu |

| Iron-Spiro-bisoxazoline | Allylic Diazoacetate (intramolecular) | Bicyclic Cyclopropane | High yields and enantioselectivity | nih.gov |

Introduction of the Isothiocyanate Moiety onto Cyclopropane Scaffolds

The isothiocyanate functional group (-N=C=S) is rarely installed directly during the construction of the cyclopropane ring. A more common and versatile strategy involves the synthesis of a cyclopropane bearing a suitable precursor functional group, which is then converted to the isothiocyanate in a subsequent step.

The most prevalent precursor for the synthesis of isothiocyanates is a primary amine. chemrxiv.org A hypothetical synthesis of (1-Isothiocyanatoethyl)cyclopropane would therefore likely proceed via a (1-aminoethyl)cyclopropane intermediate. Numerous methods exist for this transformation. nih.govchemrxiv.orgorganic-chemistry.org

The classical approach involves the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt in situ. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. nih.govorganic-chemistry.org A wide variety of reagents can effect this desulfurization, including tosyl chloride, hydrogen peroxide, sodium persulfate (Na₂S₂O₈), and propane (B168953) phosphonic acid anhydride (B1165640) (T3P®). nih.govorganic-chemistry.orgacs.org Other modern approaches include visible-light photocatalysis and electrochemical methods, which offer mild and environmentally friendly alternatives. acs.orggre.ac.uk

Alternatively, alkyl halides can serve as precursors, reacting with metal thiocyanate (B1210189) salts. However, this method can sometimes lead to mixtures of the isothiocyanate and the isomeric thiocyanate. cbijournal.com

| Reagents | Conditions | Substrate Scope | Yield | Reference |

|---|---|---|---|---|

| CS₂, Et₃N, then Tosyl Chloride | Room Temperature | Alkyl and aryl amines | 75-97% | nih.gov |

| CS₂, K₂CO₃, then Na₂S₂O₈ | Water | Alkyl and aryl amines | Good | acs.orggre.ac.uk |

| CS₂, Base, Visible Light, Photocatalyst | Green LED, 12h | Anilines, alkyl amines | Up to 91% | acs.org |

| CS₂, DBU, then Anodic Oxidation | Electrochemical cell | Alkyl and aryl amines | High | gre.ac.uk |

| Thiophosgene, Base | Biphasic (e.g., CH₂Cl₂/NaHCO₃(aq)) | Alkyl and aryl amines | Good to Excellent | rsc.org |

Stereochemical Control in Cyclopropane Isothiocyanate Synthesis

Achieving stereochemical control is paramount when synthesizing chiral molecules. For a compound like this compound, which contains at least two stereocenters, controlling both the relative (diastereo-) and absolute (enantio-) stereochemistry is crucial. This control is typically exerted during the key cyclopropanation step that forms the substituted ring.

Diastereoselective Approaches

Diastereoselectivity in cyclopropanation determines the relative orientation of substituents on the cyclopropane ring (i.e., cis vs. trans). This can be achieved through either substrate control or catalyst control.

Substrate-directed approaches utilize existing stereocenters or directing groups within the alkene substrate to guide the approach of the cyclopropanating agent. For example, the Simmons-Smith cyclopropanation of alkenyl cyclopropyl (B3062369) carbinol derivatives can proceed with excellent diastereoselectivity due to the directing effect of the hydroxyl group. acs.org This rigidity and directing ability make the cyclopropyl core a useful platform for further stereoselective transformations. acs.org

Catalyst-controlled reactions, particularly those using transition metals, can also impart high diastereoselectivity. Rhodium-catalyzed cyclopropanations are well-known for providing high diastereocontrol, which can be tuned by the choice of ligand. cbijournal.com Furthermore, modern photoredox-catalyzed methods can generate highly substituted cyclopropanes with high diastereoselectivity, often favoring the trans isomer. nih.govacs.org An electrochemical approach using thianthrene-derived dielectrophiles has also been shown to produce nitrile-substituted cyclopropanes with high diastereoselectivity. nih.gov

| Method | Substrate/Reagents | Key Feature | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Substrate-Directed Simmons-Smith | Alkenyl Cyclopropyl Carbinol + CH₂I₂/Zn-Cu | Hydroxyl-directing group | Single diastereomer | acs.org |

| Photoredox Catalysis | Carboxylic Acid + Chloroalkyl Alkene | Decarboxylative cascade | High | nih.gov |

| Photocatalytic Isomerization | Cinnamyl Chloride | Energy transfer catalysis | High | acs.org |

| Electro-organic Synthesis | Unactivated Alkene + Carbon Pronucleophile | Thianthrene-mediated | High | nih.gov |

Enantioselective Methodologies

Enantioselective synthesis is essential for producing a single enantiomer of a chiral molecule. This is almost exclusively achieved through catalysis, using either chiral metal complexes or biocatalysts.

Transition metal catalysts, particularly those of rhodium, copper, and iron, equipped with chiral ligands, are powerful tools for asymmetric cyclopropanation. nih.govchemrxiv.org Dirhodium tetracarboxylates derived from chiral amino acids or featuring chiral bridging ligands have been extensively used to catalyze the reaction between alkenes and diazo compounds, yielding cyclopropanes with high enantiomeric excess (ee). chemrxiv.orgacs.org Iron complexes with chiral spiro-bisoxazoline ligands have been developed as a more sustainable option for highly enantioselective intramolecular cyclopropanations. nih.gov

A burgeoning field is the use of engineered enzymes (artificial metalloenzymes) for non-natural reactions. Engineered myoglobin (B1173299) variants, for example, have been shown to catalyze the cyclopropanation of various alkenes with diazo reagents, affording products with exceptional levels of diastereo- and enantioselectivity (up to >99% de and ee). nih.govrochester.edu These biocatalytic systems offer a sustainable and highly selective route to optically active cyclopropanes that can serve as precursors to molecules like this compound. nih.govrochester.edurochester.edu

| Catalyst Type | Catalyst Example | Reaction | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Rhodium Complex | Rh₂(R-PTAD)₄ | Styrene + Trifluorodiazoethane | 88–>98% | acs.org |

| Chiral Iron Complex | Fe(II)-Spiro-bisoxazoline | Intramolecular (Allylic diazoacetate) | Up to 97% | nih.gov |

| Engineered Enzyme | Myoglobin Variant | Styrene + Diazoacetonitrile | Up to >99% | nih.govrochester.edu |

| Chiral Rhodium Complex | Rh₂(p-PhTPCP)₄ | Exocyclic Olefin + Donor/Acceptor Carbene | High | chemrxiv.org |

Reactivity and Reaction Pathways of Cyclopropyl Isothiocyanates

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The inherent strain energy of the cyclopropane ring, estimated to be around 27.5 kcal/mol, makes it susceptible to ring-opening reactions under various conditions.

While direct examples involving (1-Isothiocyanatoethyl)cyclopropane are not extensively documented, the principles of homo-Michael additions can be applied. In this type of reaction, a nucleophile attacks the cyclopropane ring at the β-position relative to an activating group, leading to ring opening. For cyclopropyl (B3062369) ketones, this reaction is well-established, with nucleophiles adding to the carbonyl group, followed by a rearrangement that opens the cyclopropane ring. In the case of this compound, the isothiocyanate group can act as the activating group, and a nucleophile could potentially attack one of the ring carbons, though this is less common than attacks on cyclopropanes activated by stronger electron-withdrawing groups like ketones.

Nucleophilic ring-opening of activated cyclopropanes is a more general and relevant pathway. For instance, donor-acceptor cyclopropanes, which bear both an electron-donating and an electron-withdrawing group, readily undergo ring-opening upon treatment with nucleophiles. In the context of this compound, the ethyl group can be considered a weak donor and the isothiocyanate a moderate acceptor. The reaction with a nucleophile would likely proceed via attack at the carbon bearing the isothiocyanate group, which is the most electrophilic position, potentially leading to ring opening, although this specific substrate's reactivity in this manner is not widely reported.

Lewis acids are known to promote the ring-opening of cyclopropanes by coordinating to a functional group on the ring, thereby increasing its electron-withdrawing ability and facilitating nucleophilic attack or rearrangement. For example, the reaction of 1-acyl-1-phenylthiocyclopropanes with titanium tetrachloride (TiCl4) in the presence of a nucleophile results in a ring-opened product. Similarly, Lewis acids can catalyze the formal [3+2] cycloaddition of donor-acceptor cyclopropanes with various partners, a process that inherently involves the opening of the three-membered ring. For this compound, a Lewis acid could coordinate to the nitrogen or sulfur atom of the isothiocyanate group, activating the cyclopropane ring towards nucleophilic attack and subsequent ring opening.

| Lewis Acid | Reactant | Product Type | Reference |

| TiCl4 | 1-acyl-1-phenylthiocyclopropane | Ring-opened product | |

| Various | Donor-acceptor cyclopropanes | [3+2] Cycloadduct |

Transition metals can activate the C-C bonds of cyclopropanes, leading to a variety of transformations. This activation can occur through several mechanisms, including oxidative addition of a C-C bond to the metal center. For instance, nickel and palladium catalysts have been shown to effectively cleave the C-C bonds of cyclopropyl derivatives in cross-coupling and cycloaddition reactions. While specific studies on this compound are scarce, it is conceivable that under the influence of a suitable transition metal catalyst, the cyclopropane ring could undergo cleavage, leading to the formation of metallacyclobutane intermediates that can then participate in further reactions.

The reactivity of certain cyclopropyl compounds can be directed towards different pathways depending on the reaction conditions. For example, some cyclopropyl-substituted systems can undergo either ring-opening or decyanation. This divergent reactivity is often controlled by the choice of catalyst or reagents. While decyanation is a reaction more commonly associated with nitriles, the isothiocyanate group also contains a cyano-like functionality. It is plausible that under specific catalytic conditions, this compound could exhibit such divergent behavior, leading to either ring-opened products or the loss of the isothiocyanate group.

Reactions Involving the Isothiocyanate Functional Group

The isothiocyanate group is a versatile functional group that can participate in a variety of reactions, most notably cycloadditions.

Isothiocyanates are excellent partners in cycloaddition reactions, particularly [3+2] and [4+2] cycloadditions. They can react with a wide range of dipolarophiles and dienes. For instance, isothiocyanates can react with azides to form thiadiazoles or with nitrile oxides to yield oxathiazoles. In the context of this compound, the isothiocyanate group is expected to undergo such cycloaddition reactions readily. The presence of the cyclopropane ring may influence the stereochemical outcome of these reactions but is unlikely to inhibit the inherent reactivity of the isothiocyanate group.

| Reaction Type | Reactant with Isothiocyanate | Product Type | Reference |

| [3+2] Cycloaddition | Azide | Thiadiazole | |

| [3+2] Cycloaddition | Nitrile Oxide | Oxathiazole | |

| [3+2] Cycloaddition | Donor-acceptor cyclopropane | Pyrrolidin-2-one |

[3+2] Cycloadditions with Donor-Acceptor Cyclopropanes

Reactions with Nucleophiles and Electrophiles

The electrophilic nature of the carbon atom in the isothiocyanate group makes it susceptible to attack by nucleophiles. This reactivity is a cornerstone of isothiocyanate chemistry.

Enolates, being potent nucleophiles, can react with electrophiles like isothiocyanates. youtube.commasterorganicchemistry.com The reaction typically occurs at the alpha-carbon of the enolate, leading to the formation of a new carbon-carbon bond. youtube.commasterorganicchemistry.com This process, known as enolate trapping, is a valuable tool for carbon-carbon bond formation. utexas.edu The regioselectivity of the reaction, whether it occurs at the carbon or oxygen atom of the enolate, can be influenced by the nature of the electrophile. youtube.com Soft electrophiles, such as those derived from isothiocyanates, generally favor reaction at the carbon atom. youtube.com

| Enolate Source | Electrophile | Product Type | Reference |

| Ketones, Aldehydes, Esters | Isothiocyanates | β-Ketothioamides | youtube.commasterorganicchemistry.com |

While direct hydro-phosphorothiolation of donor-acceptor cyclopropanes involving isothiocyanates is not explicitly detailed in the provided context, related reactions involving sulfur nucleophiles highlight the reactivity of the cyclopropane ring. For example, a three-component reaction of donor-acceptor cyclopropanes, amines, and carbon disulfide, promoted by Er(OTf)3, results in the formation of γ-dithiocarbamate dialkyl malonate skeletons. researchgate.net This indicates the susceptibility of the cyclopropane ring to ring-opening by sulfur-containing nucleophiles.

Isomerization and Rearrangement Pathways

Isothiocyanates can undergo isomerization to the corresponding thiocyanates, although the isothiocyanate form is generally more stable. The potential for rearrangement in molecules containing both a cyclopropyl and an isothiocyanate group is an area of interest. Acyl isothiocyanates, for example, exhibit unique reactivity due to the presence of the carbonyl group, which can influence rearrangement pathways. arkat-usa.org While specific rearrangement pathways for this compound are not detailed, the inherent strain of the cyclopropyl ring and the reactivity of the isothiocyanate group suggest that such pathways could be accessible under certain conditions.

Sigmatropic Rearrangements

This compound possesses a structural motif analogous to allylic systems, which are known to undergo sigmatropic rearrangements. Specifically, a acs.orgacs.org-sigmatropic rearrangement, similar to the well-known Cope and Claisen rearrangements, is a plausible reaction pathway for this compound. wikipedia.orgyoutube.com In this proposed rearrangement, the molecule would need to adopt a specific conformation to allow for the cyclic transition state.

The rearrangement would involve the breaking of the C1-C(NCS) bond and the simultaneous formation of a new C-C bond between the ethylidene carbon and a carbon of the cyclopropane ring, coupled with a shift of the pi electrons. This type of rearrangement in related allylic thiocyanates is known to lead to the formation of isomeric isothiocyanates. acs.orgrsc.org For this compound, a hypothetical acs.orgacs.org-sigmatropic rearrangement could lead to a ring-opened product or a rearranged cyclic structure, depending on the precise atoms involved in the cyclic transition state.

The driving force for such a rearrangement could be the release of ring strain from the cyclopropane ring, a common feature in reactions involving these three-membered carbocycles. organicchemistrydata.org The table below outlines a hypothetical reaction coordinate for such a process, illustrating the energy changes involved.

| Step | Structure | Relative Energy (kcal/mol) | Description |

| 1 | This compound | 0 | Ground state of the reactant. |

| 2 | Six-membered cyclic transition state | 25-35 (Estimated) | A high-energy, concerted transition state where bond breaking and formation occur simultaneously. The energy is an estimate based on typical acs.orgacs.org-sigmatropic rearrangements. |

| 3 | Rearranged Product | Variable | The energy of the product would depend on its structure and stability relative to the starting material. Relief of ring strain could make this an exothermic process. |

Note: The energy values are hypothetical and serve to illustrate the general energy profile of a sigmatropic rearrangement. Actual values for this compound would require experimental or computational determination.

Geometric Isomerizations

Geometric isomerism in substituted cyclopropanes is a well-established phenomenon. For a disubstituted cyclopropane, the substituents can be on the same side of the ring (cis) or on opposite sides (trans). In the case of this compound, if we consider the ethyl group and a substituent on another carbon of the cyclopropane ring, cis/trans isomers could exist.

The interconversion between these geometric isomers, or geometric isomerization, is typically an energetically demanding process. It requires the temporary cleavage of a carbon-carbon bond within the cyclopropane ring, allowing for rotation, followed by ring closure. This process usually necessitates significant thermal or photochemical energy input due to the high activation barrier for breaking the strained C-C bonds of the cyclopropane ring.

The table below illustrates the concept of geometric isomerism in a generically substituted ethylcyclopropane.

| Isomer | Structure | Key Feature |

| cis-Isomer | A generic representation showing the ethyl group and another substituent ('R') on the same side of the cyclopropane ring. | Substituents are on the same face of the ring. |

| trans-Isomer | A generic representation showing the ethyl group and another substituent ('R') on opposite sides of the cyclopropane ring. | Substituents are on opposite faces of the ring. |

The potential for geometric isomerization in this compound itself would depend on the presence of other substituents on the cyclopropane ring, which would create the possibility for different spatial arrangements. The energy barrier for such an isomerization would be substantial, making it an unlikely event under standard conditions but plausible under high-temperature or photochemical conditions.

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms

The synthesis of the cyclopropane (B1198618) moiety in (1-Isothiocyanatoethyl)cyclopropane can be envisioned through the cyclopropanation of a precursor alkene, such as 4-isothiocyanatopent-1-ene. The mechanism of this transformation is highly dependent on the chosen reagents and catalysts.

Role of Lewis Acids in Catalysis and Stereocontrol

Lewis acids play a pivotal role in many cyclopropanation reactions, acting as catalysts to enhance reaction rates and, crucially, to control stereochemistry. unl.ptrsc.org In the context of synthesizing this compound, a Lewis acid could be employed to activate either the carbenoid source or the alkene substrate.

For instance, in a Simmons-Smith-type reaction, the addition of a Lewis acid can accelerate the methylene (B1212753) transfer from an iodomethylzinc alkoxide. unl.pt Chiral Lewis acids, such as those derived from titanium taddolates or N,N'-dioxide-scandium(III) complexes, are particularly effective in inducing enantioselectivity. unl.ptrsc.org The Lewis acid can coordinate to a chiral ligand, creating a chiral environment that directs the approach of the alkene to the carbenoid, or it may coordinate directly to a functional group on the substrate. In the case of a precursor to this compound, the isothiocyanate group itself could potentially act as a coordinating site for a Lewis acid, influencing the facial selectivity of the cyclopropanation.

The table below illustrates the hypothetical influence of different Lewis acid systems on the stereochemical outcome of a cyclopropanation reaction.

| Lewis Acid System | Potential Role | Expected Outcome |

| Zn(CH₂I)₂ / Ti-TADDOL | Chiral Lewis acid catalysis | High enantioselectivity (ee) |

| Et₂Zn / CH₂I₂ / Sc(OTf)₃-N,N'-Dioxide | Activation and stereodirection | High diastereoselectivity and enantioselectivity |

| B(C₆F₅)₃ | Activation of diazo compound | Catalysis of cyclopropanation, diastereoselectivity influenced by sterics acs.org |

Involvement of Carbocation Intermediates

While many cyclopropanation reactions proceed through neutral intermediates or concerted transition states, the involvement of carbocations is a mechanistic possibility under certain conditions. For most carbenoid additions to simple alkenes, the formation of a discrete carbocation intermediate is generally disfavored. masterorganicchemistry.com Reactions that are not stereospecific often suggest the formation of intermediates, such as carbocations or radicals, that can undergo bond rotation before ring closure. masterorganicchemistry.comlibretexts.org

In the synthesis of this compound, the formation of a primary carbocation on the terminal carbon of the precursor alkene is energetically unfavorable. However, alternative pathways, such as the Lewis acid-catalyzed [3+2] cycloaddition of a donor-acceptor cyclopropane with a vinyl azide, demonstrate that intermediates with cationic character can be involved in the formation of five-membered rings. acs.org Furthermore, studies on the structure and stability of cyclopropylcarbinyl cations show they are significantly stabilized and can be readily formed from cyclopropylcarbinyl systems. acs.org While not a direct cyclopropanation mechanism, these studies highlight the electronic compatibility of the cyclopropyl (B3062369) group with adjacent positive charges.

Metal Carbenoid Pathways in Cyclopropanation

The most widely utilized methods for cyclopropane synthesis involve the reaction of an alkene with a metal carbenoid. acsgcipr.org These reactions are generally efficient and offer a high degree of control. A metal carbenoid is a species with a carbon-metal bond that behaves like a carbene but is stabilized by the metal, making it less reactive and more selective than a "free" carbene. youtube.comyoutube.com

Two primary metal carbenoid pathways are relevant:

Simmons-Smith Reaction: This classic method uses a zinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple (ICH₂ZnI). youtube.comnih.gov The reaction is known for its reliability and functional group tolerance. The mechanism is believed to involve a "butterfly" transition state where the methylene group is delivered to the alkene in a concerted fashion. nih.govmdpi.com

Transition-Metal Catalyzed Decomposition of Diazo Compounds: Catalysts based on rhodium, copper, and iron are commonly used to decompose diazo compounds (like ethyl diazoacetate) to generate a metal carbene intermediate in situ. acsgcipr.orgnih.gov This highly reactive species then transfers the carbene fragment to an alkene. nih.gov This method is exceptionally versatile, with a wide range of catalysts and diazo precursors available, allowing for fine-tuning of reactivity and selectivity. acsgcipr.org

| Catalyst | Carbene Precursor | Typical Characteristics |

| Zn-Cu Couple | CH₂I₂ | Stoichiometric, reliable, good for substrates with directing groups. nih.gov |

| Rh₂(OAc)₄ | Diazoacetates | Highly efficient, versatile, widely used for inter- and intramolecular reactions. |

| Cu(I)/BOX Ligands | Diazoacetates | Excellent for asymmetric catalysis, providing high enantioselectivity. unl.pt |

| Fe(III)-Porphyrin | Diazo compounds | Biocompatible metal, can operate via stepwise radical pathways. researchgate.net |

Concerted vs. Stepwise Processes

A central question in cyclopropanation mechanisms is whether the two new carbon-carbon bonds form simultaneously in a concerted process or sequentially in a stepwise manner. nih.gov

Most metal-catalyzed cyclopropanations, particularly those involving Simmons-Smith reagents or rhodium(II) catalysts with diazoacetates, are considered to be concerted, asynchronous processes. ic.ac.ukfiveable.me This is supported by the high degree of stereospecificity observed, where the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com Computational studies of the Simmons-Smith reaction, for example, show a single transition state with synchronous C-C bond formation. ic.ac.uk

However, stepwise mechanisms are also known and can compete with or dominate the concerted pathway depending on the catalyst, substrate, and carbene precursor. researchgate.netsciencepublishinggroup.com A stepwise path could involve the formation of a metallacyclobutane intermediate or, particularly with radical-based catalysts like certain cobalt or iron porphyrin complexes, a radical intermediate. researchgate.netresearchgate.net A stepwise mechanism with a sufficiently long-lived intermediate can allow for bond rotation, leading to a loss of stereospecificity and the formation of a mixture of diastereomers. nih.gov

Stereodivergency in Enzymatic Cyclopropanation

Biocatalysis has emerged as a powerful tool for asymmetric synthesis. Engineered enzymes, particularly hemoproteins like myoglobin (B1173299) and cytochrome P450, have been repurposed as carbene transferases to catalyze cyclopropanation with exceptional levels of stereocontrol. nih.govnih.gov A key advantage of this approach is the potential for stereodivergent synthesis , where different mutants of a single parent enzyme can be engineered to produce different stereoisomers of the product from the same starting materials. nih.govchemrxiv.orgthieme-connect.com

Through directed evolution and site-saturation mutagenesis of the enzyme's active site, it is possible to create catalyst variants that favor the formation of distinct diastereomers and enantiomers. thieme-connect.com For the synthesis of this compound, one could envision using engineered myoglobin variants to cyclopropanate 4-isothiocyanatopent-1-ene. By altering key amino acid residues in the active site, one could control the orientation of the substrate and the trajectory of the heme-bound carbene, leading to selective formation of any of the four possible stereoisomers.

| Enzyme Variant | Target Product Stereoisomer | Hypothetical Diastereomeric Ratio (dr) | Hypothetical Enantiomeric Excess (ee) |

| Myoglobin-Mutant A | (,R,R)-isomer | >95:5 | >99% |

| Myoglobin-Mutant B | (,S,S)-isomer | >95:5 | >99% |

| Myoglobin-Mutant C | (,R,S)-isomer | >90:10 | >98% |

| Myoglobin-Mutant D | (,S,R)-isomer | >90:10 | >98% |

Computational Chemistry Approaches

Theoretical studies, primarily using Density Functional Theory (DFT), have become indispensable for elucidating the complex mechanisms of cyclopropanation reactions. acs.orgacs.orgnih.gov Computational chemistry allows for the detailed investigation of reaction pathways, transition state structures, and the origins of stereoselectivity that are often difficult to probe experimentally.

For the synthesis of this compound, DFT calculations could be used to:

Analyze Reaction Pathways: Compare the energy profiles of concerted versus stepwise mechanisms to determine the most favorable route. researchgate.netresearchgate.net This involves locating and calculating the energies of reactants, intermediates, transition states, and products.

Elucidate Stereoselectivity: Model the transition states leading to different stereoisomers. By comparing the relative energies of these transition states, chemists can rationalize and predict the diastereomeric and enantiomeric outcomes of a reaction. acs.orgnih.gov Key factors identified through such studies include steric repulsion, torsional strain, and stabilizing electronic interactions. nih.gov

Investigate Catalyst-Substrate Interactions: DFT can model the interaction of a Lewis acid with the substrate or a chiral ligand, explaining how these interactions lead to stereocontrol. acs.orgacs.org In enzymatic systems, computational models can shed light on how the protein's active site or a modified cofactor influences reactivity and selectivity. wpmucdn.comacs.org For instance, calculations can reveal how specific amino acid residues steer the substrate into a favorable orientation for asymmetric carbene transfer.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure of this compound and how this structure governs its reactivity. These calculations can map out the distribution of electrons within the molecule, identify regions of high or low electron density, and determine the energies of the molecular orbitals. This information is crucial for predicting how the molecule will interact with other chemical species.

For instance, the isothiocyanate group (-N=C=S) is a key functional group whose electronic properties significantly influence the molecule's behavior. Quantum chemical calculations can reveal the electrophilic nature of the central carbon atom in the isothiocyanate group and the nucleophilic character of the sulfur and nitrogen atoms. The highly strained cyclopropane ring also presents a unique electronic environment. The C-C bonds in the ring have a higher p-character than typical alkanes, making them more susceptible to reactions that can open the three-membered ring.

Computational methods can be employed to calculate various electronic descriptors that quantify reactivity. These may include:

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electrostatic potential on the surface of the molecule, highlighting regions that are electron-rich (and thus attractive to electrophiles) and electron-poor (attractive to nucleophiles).

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy and shape of the HOMO indicate the molecule's ability to donate electrons, while the LUMO's characteristics relate to its ability to accept electrons. The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a key factor in many chemical reactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule, including charge distribution on individual atoms and the nature of the bonds (e.g., sigma vs. pi bonds).

By analyzing these and other computed properties, chemists can make informed predictions about how this compound will behave in different chemical environments and design experiments to test these predictions.

Transition State Analysis and Energy Landscapes

To understand the mechanism of a chemical reaction, it is essential to characterize the transition state—the high-energy arrangement of atoms that exists for a fleeting moment as reactants are converted into products. Transition state analysis, a cornerstone of computational chemistry, allows for the determination of the geometry and energy of these transient species.

For reactions involving this compound, such as its synthesis or subsequent transformations, theoretical calculations can map out the entire energy landscape. This landscape is a multi-dimensional surface that represents the potential energy of the system as a function of the positions of the atoms. The valleys on this surface correspond to stable molecules (reactants and products), while the mountain passes represent the transition states.

The energy difference between the reactants and the transition state is the activation energy, a critical parameter that determines the rate of the reaction. By calculating the activation energies for different possible reaction pathways, chemists can predict which pathway is most likely to occur. For example, in the synthesis of cyclopropane derivatives, different stereoisomers (cis or trans) may be formed. nih.gov Transition state analysis can help to explain why one stereoisomer is formed in preference to the other by comparing the activation energies of the respective transition states leading to each product.

These computational studies can also shed light on the role of catalysts in a reaction. A catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. By modeling the interaction of this compound with a catalyst, researchers can understand how the catalyst stabilizes the transition state and facilitates the reaction.

Conformational Analysis and Stereoselectivity Prediction

The three-dimensional shape of a molecule, or its conformation, can have a profound impact on its reactivity. This compound can exist in various conformations due to the rotation around the single bond connecting the ethyl group to the cyclopropane ring. Conformational analysis involves identifying the different possible conformations and determining their relative energies.

Lower energy conformations are more stable and therefore more populated at a given temperature. The distribution of these conformations can influence the outcome of a reaction, particularly in terms of stereoselectivity. Stereoselectivity refers to the preferential formation of one stereoisomer over another.

In reactions involving chiral molecules like this compound, computational models can be used to predict the stereochemical outcome. For instance, in an addition reaction to the isothiocyanate group, the attacking reagent may approach from different faces of the molecule. The relative energies of the transition states leading to the different stereoisomeric products will determine the stereoselectivity of the reaction.

Theoretical models can take into account the steric and electronic interactions between the reactant molecules to predict which transition state is lower in energy. For example, the diastereoselectivity of reactions involving a 1,2-disubstituted cyclopropane can be highly dependent on whether the substituents are cis or trans to each other. marquette.edu Computational analysis can help rationalize these observed differences in reactivity by examining the different transition state geometries and energies.

By combining the insights from quantum chemical calculations, transition state analysis, and conformational analysis, chemists can build a comprehensive theoretical model of the reactivity of this compound. This model not only explains experimental observations but also provides a predictive framework for designing new reactions and synthesizing novel compounds with desired properties.

Synthetic Applications of Cyclopropyl Isothiocyanates

Building Blocks for Complex Molecular Architectures

Cyclopropane (B1198618) derivatives are highly valued in organic synthesis, acting as versatile intermediates for creating diverse molecular structures. chemrxiv.org Specifically, donor-acceptor (D-A) cyclopropanes, which possess both an electron-donating (D) and an electron-accepting (A) group, are powerful three-carbon building blocks for synthesizing a wide range of acyclic and cyclic systems. mdpi.com The cyclopropyl (B3062369) group itself can function as an electron-donating group. mdpi.com The significant ring strain within these molecules makes them prone to reactions that open the ring, thereby enabling their transformation into more complex carbo- and heterocyclic structures. chemrxiv.org The isothiocyanate functional group is a well-established precursor in the synthesis of numerous sulfur- and nitrogen-containing heterocyclic compounds, making cyclopropyl isothiocyanates valuable bifunctional reagents. chemrxiv.orgmdpi.com

The dual reactivity of the cyclopropane ring and the isothiocyanate group enables the synthesis of a variety of heterocyclic systems. Through cycloaddition and ring-opening cascade reactions, these building blocks can be converted into five- and six-membered rings containing nitrogen and sulfur atoms.

While direct synthesis from cyclopropyl isothiocyanates is not extensively documented, cyclopropyl derivatives are established precursors for thiophene synthesis. For instance, substituted thiophene aldehydes have been synthesized using cyclopropyl ethanol derivatives as the starting substrate in the presence of a sulfur source like potassium sulfide. nih.gov This demonstrates that the cyclopropane ring can serve as the carbon backbone for the formation of the thiophene ring. nih.gov The synthesis of cyclopropylthiophenes has also been achieved via Suzuki-Miyaura cross-coupling reactions between bromothiophenes and cyclopropylboronic acid, showcasing methods to append the cyclopropyl moiety to a pre-existing thiophene ring. nih.gov

For pyrroles, numerous synthetic methods exist, such as the Knorr, Paal-Knorr, and Van Leusen reactions, which typically involve the condensation of dicarbonyl compounds, aminoketones, or the reaction of tosylmethyl isocyanide (TosMIC) with enones. semanticscholar.orgmdpi.comwikipedia.org The application of cyclopropane-containing starting materials in these classical syntheses provides a pathway to cyclopropyl-substituted pyrroles.

The reaction between donor-acceptor cyclopropanes and isothiocyanates is a well-established method for the synthesis of five-membered heterocycles. Specifically, Lewis acid-mediated [3+2] cycloadditions provide a direct route to thioimidates. nih.govnih.gov In these reactions, the cyclopropane acts as a three-atom component that reacts with the C=N bond of the isothiocyanate. The reaction is often promoted by a Lewis acid such as tin(II) triflate and proceeds with high chemoselectivity, yielding thioimidates exclusively, with the isomeric thiolactams not being observed. nih.gov The reactivity in these cycloadditions is influenced by the electronic nature of both the cyclopropane's donor group and the isothiocyanate, with electron-rich donor groups on the cyclopropane leading to higher reactivity. nih.gov

This transformation has a broad substrate scope, accommodating various donor-acceptor cyclopropanes and both primary and secondary alkyl isothiocyanates. nih.govnih.gov

Table 1: Synthesis of Thioimidates via [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes with Isothiocyanates nih.gov An interactive data table showing the reaction of various donor-acceptor cyclopropanes with different isothiocyanates to form thioimidates.

| Donor Group (D) on Cyclopropane | Acceptor Groups (A) on Cyclopropane | Isothiocyanate | Product (Thioimidate) | Yield (%) |

|---|---|---|---|---|

| Phenyl | Diethyl malonate | Allyl isothiocyanate | Diethyl 2-(allyl(tosyl)amino)-5-phenyl-3,4-dihydro-2H-pyrrole-3,3-dicarboxylate | 81 |

| 4-Methoxyphenyl | Diethyl malonate | Allyl isothiocyanate | Diethyl 2-(allyl(tosyl)amino)-5-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole-3,3-dicarboxylate | 99 |

| 4-Chlorophenyl | Diethyl malonate | Allyl isothiocyanate | Diethyl 2-(allyl(tosyl)amino)-5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole-3,3-dicarboxylate | 70 |

| 2-Naphthyl | Diethyl malonate | Allyl isothiocyanate | Diethyl 2-(allyl(tosyl)amino)-5-(naphthalen-2-yl)-3,4-dihydro-2H-pyrrole-3,3-dicarboxylate | 99 |

In a related reaction, the use of isocyanates instead of isothiocyanates in these [3+2] cycloadditions leads to the formation of pyrrolidinones. nih.gov

The versatility of donor-acceptor cyclopropanes extends to their reactions with other heterocumulenes and related compounds. Annulations with thioureas, for example, provide access to 2-amino-4,5-dihydrothiophene derivatives. mdpi.com This transformation is analogous to the reaction with isothiocyanates and highlights the role of the D-A cyclopropane as a three-carbon synthon for building sulfur-containing five-membered rings.

The synthesis of tetrahydrofuran derivatives from cyclopropane precursors is a well-documented transformation, particularly using vinylcyclopropanes. chemrxiv.orgotago.ac.nzresearchgate.net Palladium(0)-catalyzed [3+2] cycloaddition of vinylcyclopropanes with aldehydes is an effective method for producing 2,5-disubstituted tetrahydrofurans. acs.org Another powerful method is the iodocyclization of vinylcyclopropanes, which can be used to generate diverse cyclopropyl-fused tetrahydrofurans, also known as oxabicyclo[3.1.0]hexanols. chemrxiv.orgotago.ac.nzresearchgate.net These reactions demonstrate the utility of the cyclopropane ring in constructing oxygen-containing heterocycles, a synthetic application that complements its use in preparing nitrogen and sulfur heterocycles.

The synthesis of heterocyclic compounds from cyclopropanes often proceeds through a ring-opening mechanism that generates a functionalized open-chain intermediate. In the Lewis acid-mediated reaction of donor-acceptor cyclopropanes with isothiocyanates, the proposed mechanism involves an initial nucleophilic attack leading to the cleavage of the cyclopropane ring. nih.gov This step forms a zwitterionic or similar open-chain intermediate, which then undergoes intramolecular cyclization to form the final thioimidate product. nih.gov This mechanistic pathway underscores that the ring-opening of the cyclopropane is a key step, effectively transforming the cyclic starting material into a transient, highly functionalized open-chain species that is poised for subsequent reactions.

Lack of Publicly Available Data for "(1-Isothiocyanatoethyl)cyclopropane" Applications

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient information to generate the requested article on the synthetic applications of "this compound."

While the existence of the compound "this compound" is confirmed, with an assigned CAS Number of 1153366-73-4, there is a notable absence of published research detailing its specific use in the areas outlined in the provided structure. Specifically, no data could be retrieved concerning its application in:

The construction of strained ring systems.

Contributions to total synthesis strategies.

Its role in accessing key synthetic intermediates.

Its application in general methodologies for natural product synthesis.

The provided outline, with its specific citations, suggests that such information may exist within proprietary databases, specialized journals not indexed in common public search engines, or in very recent publications that have not yet been widely disseminated. Without access to these specific sources, generating a thorough, informative, and scientifically accurate article that strictly adheres to the requested topics is not possible.

To fulfill the user's request would require speculation or the inclusion of information on related but distinct compounds, which would violate the explicit instructions to focus solely on "this compound" and maintain scientific accuracy. Therefore, the article cannot be produced at this time.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for introducing the cyclopropane moiety in (1-isothiocyanatoethyl)cyclopropane, and how do reaction conditions influence yield?

- Methodological Answer : Cyclopropanation reactions often employ carbene or ylide intermediates. For example, asymmetric cyclopropanation using sulfonium/sulfoxonium ylides (e.g., diphenyldiazomethane) under controlled conditions (temperature: −78°C to 25°C, inert atmosphere) can yield stereoselective products. Reagent choice (e.g., deuterated dimethylsulfoxonium methylide) and steric effects of substituents significantly impact diastereoselectivity . Optimization of solvent polarity (e.g., THF vs. DCM) and catalyst systems (e.g., chiral phosphines) is critical for improving yields and selectivity .

Q. How can NMR spectroscopy confirm the structural integrity of the cyclopropane ring in this compound?

- Methodological Answer : The cyclopropane ring exhibits distinct -NMR signals: a doublet at ~1.25 ppm (cyclopropane methyl groups) and a singlet at ~2.70 ppm (ethylene protons adjacent to the ring). -NMR reveals deshielded carbons at ~10–15 ppm for cyclopropane carbons. Comparison with authentic standards and coupling patterns (e.g., J values < 5 Hz for vicinal protons) validates the strained ring structure .

Q. What experimental strategies mitigate the inherent instability of cyclopropane derivatives during storage and handling?

- Methodological Answer : Cyclopropane’s angle strain (Baeyer strain theory) predisposes it to ring-opening reactions. Stabilization strategies include:

- Storage : Under inert gas (Ar/N) at −20°C to prevent oxidative degradation.

- Functionalization : Electron-withdrawing groups (e.g., isothiocyanate) reduce ring strain by delocalizing electron density.

- Kinetic Control : Avoid protic solvents (e.g., HO, alcohols) and Brønsted acids to prevent acid-catalyzed ring cleavage .

Advanced Research Questions

Q. How do DFT calculations elucidate the reaction mechanism and substituent effects in cyclopropane ring-opening reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states (TS) and substituent effects. For example, bi-activated cyclopropanes (e.g., electron-deficient rings) exhibit lower energy barriers (~37–41 kcal/mol) for ring-opening compared to mono-activated analogs. NBO analysis quantifies hyperconjugative interactions stabilizing TS structures, while MEP maps predict regioselectivity in nucleophilic attacks .

Q. What experimental and computational approaches resolve contradictions in cyclopropane stability data across studies?

- Methodological Answer : Discrepancies (e.g., cyclopropane stability in anesthesia vs. lab conditions) require:

- Comparative Analysis : Replicate experiments under reported conditions (e.g., inert vs. oxidative atmospheres).

- Computational Validation : Compare strain energy calculations (via force fields like OPLS-AA) with experimental thermochemical data (e.g., calorimetry).

- Meta-Analysis : Evaluate confounding variables (e.g., trace impurities, moisture) in historical datasets .

Q. How can cyclopropane-containing δ-peptides be designed for predictable helical folding in biomolecular applications?

- Methodological Answer : Cyclopropane’s conformational rigidity enforces backbone torsion angles (φ/ψ) in δ-peptides. Design workflows include:

- Molecular Dynamics (MD) : Parameterize cyclopropane bonds/angles (e.g., OPLS-AA force field) to simulate folding.

- X-ray/NMR Validation : Compare crystal structures (e.g., PDB entries) with simulated helical conformers.

- Bioactivity Assays : Test protease resistance and receptor binding to validate structural stability .

Q. What stereochemical outcomes arise from asymmetric cyclopropanation of chiral precursors, and how are they characterized?

- Methodological Answer : Diastereoselective cyclopropanation (e.g., using (S)-(+)-α-(diethoxyphosphoryl)vinyl sulfoxides) produces single diastereoisomers. Absolute configuration is determined via:

- X-ray Diffraction : Resolve chiral centers (e.g., (SS,SC) configuration in cyclopropane derivatives).

- VCD/ECD Spectroscopy : Correlate Cotton effects with computational spectra (TD-DFT).

- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC .

Data Analysis and Reporting Guidelines

Q. How should researchers document synthetic procedures and structural data to ensure reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Experimental Section : Detail reaction conditions (solvent, temperature, time), purification methods (e.g., column chromatography gradients), and characterization data (NMR, HRMS).

- Supporting Information : Provide crystallographic data (CIF files), computational input files, and raw spectral data.

- Reproducibility Checks : Include negative controls (e.g., failed reactions) and error margins for yields .

Q. What criteria distinguish high-quality computational studies on cyclopropane reactivity?

- Methodological Answer : Rigorous studies must:

- Validate Methods : Compare DFT functionals (e.g., B3LYP vs. M06-2X) against experimental kinetics.

- Report Convergence : Specify basis sets, solvation models, and SCF convergence thresholds.

- Benchmark Parameters : Use reference data (e.g., bond dissociation energies from Journal of Physical Chemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。